molecular formula C25H28FN5O2S B2480960 5-((4-Ethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898367-98-1

5-((4-Ethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2480960
CAS No.: 898367-98-1
M. Wt: 481.59
InChI Key: VPURMHYFDVJZBO-UHFFFAOYSA-N
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Description

5-((4-Ethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C25H28FN5O2S and its molecular weight is 481.59. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

  • Triazole derivatives, including compounds structurally related to the one , have been synthesized and evaluated for their antimicrobial activities. Some of these derivatives have shown good to moderate activity against various microorganisms (Bektaş et al., 2007).

Antagonist Activity for Neurotransmitter Receptors

  • Certain triazole derivatives have been found to exhibit potent antagonist activity for the 5-HT2 (serotonin) receptor, a key target in neuropsychiatric disorder treatments (Watanabe et al., 1992).

Anti-Cancer Activity

  • Research on benzimidazole derivatives bearing a triazole moiety, closely related to the compound , has shown potential anti-cancer activity. These studies involve molecular docking and density functional theory to understand the mechanism behind their anti-cancer properties (Karayel, 2021).

Neuroprotective and Anti-Ischemic Activity

  • Cinnamide derivatives containing structures similar to the specified compound have demonstrated effective activities against neurotoxicity and potential protective effects on cerebral infarction (Zhong et al., 2018).

Safety and Hazards

The safety and hazards of similar compounds are often determined through cytotoxicity profiles. For instance, it was observed that these compounds produced loss of cell viability of MCF-10A cells with IC 50 values of 46.9 and 52.3 µM for compounds 5a and 5e, respectively .

Future Directions

The future directions for research on similar compounds often involve exploring their diverse biological activities and potential therapeutic applications . For instance, inhibiting urease enzymes can be a promising method for preventing ureolytic bacterial infections .

Properties

IUPAC Name

5-[(4-ethoxyphenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28FN5O2S/c1-3-21-27-25-31(28-21)24(32)23(34-25)22(17-9-11-18(12-10-17)33-4-2)30-15-13-29(14-16-30)20-8-6-5-7-19(20)26/h5-12,22,32H,3-4,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPURMHYFDVJZBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)OCC)N4CCN(CC4)C5=CC=CC=C5F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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